molecular formula C18H14N2O3 B2494908 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile CAS No. 313476-81-2

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile

Cat. No. B2494908
CAS RN: 313476-81-2
M. Wt: 306.321
InChI Key: JVSQQQCDNYRHHK-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, which is a heterocyclic compound . The isoindoline moiety is found in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound contains an isoindoline group, which consists of a benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of the compound would depend on the positions of the various substituents .

Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has been explored for its potential as a building block in drug discovery. Researchers have investigated its synthesis and modification to create novel therapeutic agents. Notably, isoindoline-1,3-dione derivatives have shown promise in inhibiting certain cancer cell lines, including melanoma . Further studies are needed to explore their full pharmacological potential.

Biological Properties

Understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial. Researchers aim to unlock their potential as therapeutic agents. In silico docking studies have revealed interactions with active sites, emphasizing the need for further investigation .

Sustainable Synthesis Approaches

Efforts are underway to develop sustainable and environmentally friendly synthetic methods for isoindoline-1,3-dione derivatives. Researchers seek efficient routes that minimize waste and reduce environmental impact.

properties

IUPAC Name

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-12-13-6-8-14(9-7-13)23-11-3-10-20-17(21)15-4-1-2-5-16(15)18(20)22/h1-2,4-9H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSQQQCDNYRHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile

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